4-Pentenamide, 2-acetyl-N,N-dibutyl-
Description
The study of 4-Pentenamide, 2-acetyl-N,N-dibutyl- offers a window into the broader fields of substituted amides and olefinic compounds. Its structure, featuring a pentenamide backbone with acetyl and dibutyl substitutions, suggests a rich chemical reactivity and potential for diverse applications.
Substituted amides are a crucial class of organic compounds characterized by a nitrogen atom attached to a carbonyl group, with one or both hydrogen atoms of a primary amide replaced by other organic groups. pulsus.com The amide bond is fundamental to the structure of proteins and is present in numerous pharmaceuticals and industrial materials. The properties of substituted amides, such as their stability and ability to form hydrogen bonds, are central to their function.
Olefinic compounds, or alkenes, are hydrocarbons containing at least one carbon-carbon double bond. This double bond is a site of high electron density, making olefins reactive towards a variety of reagents and valuable precursors in organic synthesis. The presence of both an amide and an olefinic group in 4-Pentenamide, 2-acetyl-N,N-dibutyl- classifies it as a bifunctional molecule with the potential for a wide range of chemical transformations. The interplay between these two functional groups can lead to unique reactivity and the synthesis of complex molecular architectures.
The pentenamide scaffold is a valuable building block in organic synthesis. The terminal double bond of the pentenyl group can participate in various reactions, including cyclization, cross-coupling, and polymerization. For instance, the olefinic moiety can be utilized in ring-closing metathesis to form cyclic structures, which are prevalent in natural products and pharmacologically active compounds.
Furthermore, the amide functionality can direct the stereochemistry of reactions at adjacent positions and can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing further synthetic versatility. The combination of the amide and olefinic functionalities within the same molecule allows for sequential or tandem reactions to construct complex molecular frameworks efficiently.
While specific research on 4-Pentenamide, 2-acetyl-N,N-dibutyl- is not extensively documented in publicly available literature, its structure suggests several promising avenues for future investigation. The presence of multiple functional groups—an amide, a ketone, and an alkene—makes it a versatile platform for synthetic transformations and the exploration of novel biological activities.
Prospective research could focus on several key areas:
Synthetic Methodology: Developing efficient and stereoselective methods for the synthesis of 4-Pentenamide, 2-acetyl-N,N-dibutyl- and its analogs would be a primary objective. Investigations into its reactivity could explore transformations of the olefin, such as epoxidation, dihydroxylation, or metathesis, as well as reactions involving the acetyl group and the amide functionality.
Medicinal Chemistry: Given that many olefinic amides exhibit biological activity, it would be valuable to screen 4-Pentenamide, 2-acetyl-N,N-dibutyl- for a range of pharmacological effects. The lipophilic dibutyl groups and the potential for hydrogen bonding from the amide and acetyl groups could influence its interaction with biological targets.
Materials Science: The terminal alkene presents opportunities for polymerization, suggesting that this compound could serve as a monomer for the creation of novel polymers with unique properties conferred by the amide and acetyl functionalities.
A comprehensive understanding of the chemical and physical properties of 4-Pentenamide, 2-acetyl-N,N-dibutyl- is essential for its potential application. The following table summarizes its key identifiers and calculated properties.
| Property | Value |
| CAS Number | 397286-41-8 |
| Molecular Formula | C15H27NO2 |
| Molecular Weight | 253.38 g/mol |
| SMILES | CCCCN(C(=O)C(C(=O)C)CC=C)CCCC |
The exploration of compounds like 4-Pentenamide, 2-acetyl-N,N-dibutyl- is crucial for advancing the fields of organic synthesis, medicinal chemistry, and materials science. Further research into its synthesis, reactivity, and biological profile is warranted to fully uncover its potential.
Structure
2D Structure
3D Structure
Properties
CAS No. |
397286-41-8 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
2-acetyl-N,N-dibutylpent-4-enamide |
InChI |
InChI=1S/C15H27NO2/c1-5-8-11-16(12-9-6-2)15(18)14(10-7-3)13(4)17/h7,14H,3,5-6,8-12H2,1-2,4H3 |
InChI Key |
NVSVDIRSSPEFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(CC=C)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pentenamide, 2 Acetyl N,n Dibutyl
Retrosynthetic Disconnection Analysis of the Target Compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For 4-Pentenamide, 2-acetyl-N,N-dibutyl-, two primary disconnection approaches are considered the most logical.
Approach A: Amide Bond Disconnection
The most evident disconnection is at the amide C-N bond. This is a common and reliable strategy as numerous methods exist for the formation of amide bonds. amazonaws.com This disconnection yields dibutylamine (B89481) and a carboxylic acid precursor, 2-acetyl-4-pentenoic acid. This simplifies the synthesis into two main challenges: the synthesis of the α-acetylated carboxylic acid and the subsequent amidation.
Approach B: C-C Bond Disconnection at the Acetyl Group
An alternative strategy involves disconnecting the carbon-carbon bond between the acetyl group and the main pentenamide backbone. This approach leads to a simpler amide, N,N-dibutyl-4-pentenamide, and an acetylating agent. The forward synthesis would then involve forming the amide first, followed by introducing the acetyl group at the C2 position, a process known as α-functionalization. acs.orgnih.gov
Both routes are viable, but the choice often depends on the availability of starting materials and the potential for side reactions. This article will explore the forward synthesis pathways suggested by both retrosynthetic strategies.
Strategies for Amide Bond Formation to Incorporate the N,N-Dibutyl Moiety
Following Approach A, the key step is the coupling of a carboxylic acid (2-acetyl-4-pentenoic acid) with dibutylamine. The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. chemistrysteps.com
Application of Carboxylic Acid Activation Methods
A variety of reagents have been developed to activate carboxylic acids for amidation, broadly categorized into carbodiimides and uronium/phosphonium (B103445) salts.
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.comiris-biotech.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.org This intermediate is then readily attacked by the amine (dibutylamine) to form the desired amide and a urea (B33335) byproduct. peptide.comwikipedia.org EDC is often preferred in laboratory settings because its urea byproduct is water-soluble, simplifying purification through aqueous extraction. peptide.combachem.com
Uronium/Phosphonium Salts: These reagents, often referred to as "peptide coupling reagents," offer high efficiency and rapid reaction times. Common examples include:
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly effective activating agents. fishersci.co.ukpeptide.com They react with the carboxylic acid in the presence of a non-nucleophilic base to form an activated ester, which then rapidly reacts with the amine. fishersci.co.uk HATU is particularly reactive due to the formation of an OAt ester, which benefits from anchimeric assistance from the pyridine (B92270) nitrogen.
Phosphonium Salts: PyBOP and BOP are also powerful coupling reagents. peptide.com Similar to uronium salts, they generate highly reactive intermediates that facilitate amide bond formation with minimal side reactions. fishersci.co.ukpeptide.com PyBOP is often favored over BOP because its byproducts are considered less hazardous. peptide.com
Role of Auxiliary Reagents and Catalysts in Amidation
To improve yields, reduce side reactions, and prevent potential racemization (if chiral centers were present), auxiliary reagents are often added to the reaction mixture.
Benzotriazole Additives: 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used in conjunction with carbodiimides. bachem.comfishersci.co.uk When a carbodiimide (B86325) activates a carboxylic acid, the resulting O-acylisourea intermediate can rearrange into an unreactive N-acylurea. peptide.com HOBt or HOAt rapidly intercepts the O-acylisourea to form an active ester. peptide.com This active ester is stable against rearrangement but still highly reactive towards the amine, thus increasing the efficiency of the desired amidation. fishersci.co.ukluxembourg-bio.com
Bases and Acyl Transfer Catalysts: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required when using uronium or phosphonium salt reagents to neutralize the acid formed and facilitate the reaction. bachem.comfishersci.co.uk Additionally, 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst, particularly with less reactive amines or acids. nih.govbdmaee.net DMAP acts as a highly effective acyl transfer agent, forming a reactive acyl-pyridinium intermediate that accelerates the coupling reaction. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
The success of the amidation reaction depends on carefully controlling several parameters. The choice of solvent, temperature, and stoichiometry of reagents can significantly impact the outcome. chemrxiv.orgresearchgate.netresearchgate.net
Solvent: Polar aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (B52724) (CH3CN) are commonly used as they effectively dissolve the reactants and intermediates. fishersci.co.ukbdmaee.net
Temperature: Most coupling reactions proceed efficiently at room temperature. fishersci.co.uk However, for less reactive substrates, gentle heating might be necessary to drive the reaction to completion. researchgate.net
Stoichiometry: Typically, slight excesses of the coupling reagent and the amine are used to ensure the complete consumption of the carboxylic acid. The precise ratios are often determined empirically to achieve the highest yield.
Below is a table summarizing common conditions for amide bond formation.
| Coupling Reagent | Additive/Base | Solvent | Temperature (°C) | General Yield | Notes |
| EDC | HOBt, DIPEA | DMF/DCM | 0 to 25 | Good to Excellent | Water-soluble urea byproduct allows for easy workup. peptide.com |
| DCC | DMAP (catalytic) | CH2Cl2 | 0 to 25 | Good | Insoluble DCU byproduct requires filtration. bachem.com |
| HATU | DIPEA or NMM | DMF | 0 to 25 | Excellent | Very rapid and efficient, especially for hindered substrates. fishersci.co.ukpeptide.com |
| PyBOP | DIPEA | DMF/CH3CN | 25 | Excellent | Less hazardous byproducts compared to BOP. peptide.com |
Introduction of the Acetyl Group at the C2 Position
Following the alternative retrosynthetic path (Approach B), the N,N-dibutyl-4-pentenamide is synthesized first, and the acetyl group is subsequently introduced at the alpha-carbon (C2). This requires the specific functionalization of the α-position of the amide.
Alpha-Functionalization of Pentenamides for Acetyl Group Installation
The classical method for α-functionalization of carbonyl compounds, including amides, relies on enolate chemistry. acs.orgnih.gov The protons on the carbon alpha to the amide carbonyl are weakly acidic and can be removed by a strong, non-nucleophilic base to form an enolate.
The general procedure involves:
Enolate Formation: The N,N-dibutyl-4-pentenamide is treated with a strong base, such as Lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF). youtube.com The base selectively deprotonates the α-carbon, generating a lithium enolate.
Acylation: The pre-formed enolate is then treated with an electrophilic acetylating agent. Acetyl chloride is a highly reactive and effective choice for this step. youtube.com The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acetyl chloride in an SN2-type reaction, forming the new carbon-carbon bond and installing the acetyl group at the C2 position. youtube.comrsc.org
Recent advances have also explored methods involving an "umpolung" or reversal of polarity, where the α-position is made electrophilic, allowing for attack by nucleophiles. acs.orgnih.gov However, for the installation of an acyl group, the classical enolate acylation pathway remains a robust and widely used strategy. rsc.orgresearchgate.net
Stereochemical Control in Acetylation at the Alpha-Carbon
Achieving stereochemical control during the introduction of the acetyl group at the alpha-carbon of 4-pentenamide, 2-acetyl-N,N-dibutyl- is a critical aspect of its synthesis. The use of chiral auxiliaries is a well-established strategy to induce facial selectivity in enolate reactions, including acylations. organicchemistrydata.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
One of the most successful classes of chiral auxiliaries for controlling the stereochemistry of enolate functionalization is the Evans oxazolidinones. organicchemistrydata.org In a potential synthetic route, an N-acyl oxazolidinone precursor can be enolized with a suitable base, such as lithium diisopropylamide (LDA), to form a Z-enolate. The chiral auxiliary then blocks one face of the enolate, directing the incoming electrophile (in this case, an acetylating agent like acetyl chloride) to the opposite face. wikipedia.org Subsequent removal of the auxiliary group under mild conditions yields the desired alpha-acetylated product with a high degree of enantiomeric excess.
Another commonly used chiral auxiliary is pseudoephedrine. When reacted with a carboxylic acid, it forms a corresponding amide. wikipedia.org Deprotonation of the alpha-carbon generates an enolate where the stereochemistry of subsequent reactions is directed by the methyl group of the pseudoephedrine moiety. wikipedia.org This approach allows for the stereoselective introduction of the acetyl group.
| Chiral Auxiliary | Typical Base | Key Feature | Stereochemical Outcome |
|---|---|---|---|
| Evans Oxazolidinone | LDA, NaHMDS | Forms a Z-enolate with a sterically hindered face. | High diastereoselectivity in alkylation and acylation. organicchemistrydata.org |
| Pseudoephedrine | LDA | The methyl group directs the approach of the electrophile. | Product is syn to the methyl and anti to the hydroxyl group. wikipedia.org |
Construction of the 4-Pentenamide Carbon Skeleton
The formation of the 4-pentenamide backbone is a key step in the synthesis of the target molecule. Several reliable methods can be employed to construct this carbon skeleton, particularly for the introduction of the terminal alkene.
Olefin Metathesis Approaches for Terminal Alkene Formation
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. organic-chemistry.org Cross-metathesis, in particular, allows for the reaction of two different alkenes. organic-chemistry.org In the context of synthesizing 4-pentenamide, 2-acetyl-N,N-dibutyl-, a shorter-chain terminal alkene precursor could be reacted with ethylene (B1197577) gas in the presence of a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, to extend the chain and form the desired terminal pentenyl group. acs.org The efficiency of cross-metathesis reactions involving terminal olefins has been well-documented. acs.org However, potential challenges include the competing self-metathesis of the starting alkene and the need to optimize reaction conditions to favor the desired cross-coupled product. organic-chemistry.org The use of catalysts that are tolerant to the amide functionality is also crucial. nih.gov
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classic and highly reliable methods for converting aldehydes and ketones into alkenes. wikipedia.orgwikipedia.org To synthesize the 4-pentenamide, a precursor aldehyde could be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), in a Wittig reaction. lumenlearning.com This would install the terminal methylene (B1212753) group to complete the pentenyl chain. The Wittig reaction is known to be compatible with a range of functional groups, including amides. vanderbilt.edu
The Horner-Wadsworth-Emmons reaction offers several advantages over the traditional Wittig reaction. It utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.org A significant practical advantage is that the byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which can be easily removed during aqueous workup, simplifying purification. organic-chemistry.org For the synthesis of a terminal alkene, the HWE reaction provides a robust and efficient alternative to the Wittig reaction. youtube.comnrochemistry.comalfa-chemistry.com
| Reaction | Key Reagent | Byproduct | Advantages | Disadvantages |
|---|---|---|---|---|
| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | Triphenylphosphine oxide | High reliability, wide substrate scope. organic-chemistry.org | Byproduct can be difficult to remove. organic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Water-soluble phosphate salt | Easy byproduct removal, often higher reactivity. organic-chemistry.org | Phosphonate reagent needs to be synthesized. alfa-chemistry.com |
Utilization of Organometallic Reagents in C-C Bond Formation (e.g., Organozinc, Organocopper)
Organometallic reagents are instrumental in modern organic synthesis for the formation of carbon-carbon bonds. Organozinc reagents, in particular, are valued for their high functional group tolerance, making them suitable for use in complex molecules containing functionalities like amides. sigmaaldrich.com For the synthesis of the target molecule, a Negishi coupling reaction could be employed, where an organozinc reagent is coupled with a vinyl halide in the presence of a palladium or nickel catalyst to form the pentenyl chain. wikipedia.org Functionalized organozinc halides can be readily prepared and used in such coupling reactions. nih.govresearchgate.net
Organocopper reagents, often in the form of Gilman cuprates (R2CuLi), are excellent nucleophiles for substitution and conjugate addition reactions. wikipedia.org They can be used to introduce the pentenyl group through reaction with a suitable electrophile. The reactivity of organocopper reagents can be finely tuned, and they are generally less basic than their organolithium or Grignard counterparts, which can be advantageous when working with base-sensitive substrates. psgcas.ac.in Palladium-catalyzed cross-coupling reactions of organocopper reagents have also been shown to be effective for C-C bond formation, even on sterically hindered structures. nih.gov
Advanced Synthetic Strategies
Tandem and Cascade Reaction Sequences
A tandem or cascade reaction for the synthesis of 4-Pentenamide, 2-acetyl-N,N-dibutyl- could be designed to construct the core structure in a highly convergent manner. nih.gov For instance, a cascade reaction could be initiated by a Michael addition of an enolate to an α,β-unsaturated system, followed by an intramolecular cyclization or a subsequent intermolecular reaction to introduce the desired functional groups. Organocatalytic cascade reactions have emerged as a powerful tool for the synthesis of complex molecules with high stereocontrol. mdpi.comresearchgate.net While designing such a sequence for the specific target molecule would require careful selection of starting materials and catalysts, the potential benefits in terms of step economy are significant. The development of such reactions is a key area of modern synthetic chemistry. chemistryworld.com
Despite a comprehensive search for the synthesis of 4-Pentenamide, 2-acetyl-N,N-dibutyl-, no specific literature detailing its preparation, catalytic synthesis pathways, or sustainable protocols could be identified. The search results yielded information on related but distinct chemical structures, which are not applicable under the strict constraints of the requested article.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the synthetic methodologies for 4-Pentenamide, 2-acetyl-N,N-dibutyl- as outlined in the user's request, due to the absence of available research data on this specific compound.
Chemical Reactivity and Transformations of 4 Pentenamide, 2 Acetyl N,n Dibutyl
Reactions of the Amide Moiety
The N,N-disubstituted amide group in 4-Pentenamide, 2-acetyl-N,N-dibutyl- is a robust functional group, generally less reactive than other acyl derivatives like esters or acid halides. This reduced reactivity is due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, under specific conditions, it can undergo several important transformations.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution at the amide carbonyl is a challenging but feasible reaction. Due to the poor leaving group ability of the dibutylamide anion (⁻NR₂), these reactions typically require forcing conditions or activation.
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either strong acidic or basic conditions with heating.
Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. masterorganicchemistry.com The process is catalytic in acid. masterorganicchemistry.com
Base-catalyzed hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This pathway is often driven forward by the deprotonation of the carboxylic acid product, shifting the equilibrium. masterorganicchemistry.com Amides are generally stable in water, but hydrolysis can be forced with acid or base. byjus.com
Reaction with Organometallic Reagents: Tertiary amides can react with strong carbon nucleophiles, such as organolithium or Grignard reagents, to form ketones. masterorganicchemistry.com The reaction proceeds via a stable tetrahedral intermediate. Unlike with esters or acid chlorides, the reaction typically stops at the ketone stage because the resulting amide anion is a very poor leaving group, preventing a second addition of the organometallic reagent. masterorganicchemistry.com
| Reaction Pathway | Reagents/Conditions | Product Type |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |
| Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | Carboxylate Salt |
| Reaction with Organolithium | 1. R-Li, 2. H₃O⁺ | Ketone |
| Reaction with Grignard Reagent | 1. R-MgBr, 2. H₃O⁺ | Ketone |
Cleavage of the N-Dibutyl Bond (N-Dealkylation) under Specific Conditions
N-dealkylation involves the removal of one or both butyl groups from the nitrogen atom. This is not a trivial transformation and generally requires specific chemical or biological conditions.
Oxidative N-Dealkylation: This is a common metabolic pathway in biological systems, often catalyzed by cytochrome P450 enzymes. chemistrysteps.comlibretexts.org The mechanism typically involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable hemiaminal intermediate which then decomposes to a secondary amide (N-debutylated product) and an aldehyde (butanal). chemistrysteps.comlibretexts.org In a laboratory setting, similar transformations can be achieved using specific oxidizing agents. For instance, non-heme manganese complexes have been shown to catalyze the oxidative demethylation of N,N-dimethylanilines, a process that could be analogous for dibutylamides under specific conditions. utdallas.edu
Chemical N-Dealkylation: Various chemical methods exist for the N-dealkylation of tertiary amines and amides, though they often require harsh reagents. chemistrystudent.com These methods can involve reactions with acyl chlorides (von Braun reaction) or other specific reagents designed to cleave C-N bonds. The applicability of these methods to 4-Pentenamide, 2-acetyl-N,N-dibutyl- would depend on the compatibility of the other functional groups present in the molecule.
| Dealkylation Method | Typical Reagents/Conditions | Intermediate/Mechanism |
| Enzymatic Oxidation | Cytochrome P450 enzymes | α-carbon hydroxylation |
| Chemical Oxidation | Specific oxidizing systems (e.g., Mn complexes) | Radical cation or high-valent oxometal species |
Reactivity of the Terminal Alkene Functionality
The terminal vinyl group (CH₂=CH-) is an electron-rich site, making it susceptible to a variety of addition and transformation reactions.
Electrophilic Addition Reactions to the Vinyl Group
The π-bond of the alkene can act as a nucleophile, attacking electrophilic species to initiate addition reactions. These reactions break the π-bond and form two new σ-bonds.
Hydrohalogenation: The addition of hydrogen halides (HBr, HCl, HI) across the double bond proceeds via a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen atom adds to the terminal carbon (the one with more hydrogen atoms), and the halide adds to the more substituted carbon, forming the most stable carbocation intermediate. wikipedia.org
Hydration: The addition of water can be accomplished through several methods:
Acid-Catalyzed Hydration: Using dilute aqueous acid (e.g., H₂SO₄), water adds across the double bond according to Markovnikov's rule. masterorganicchemistry.comchemistrysteps.com This reaction is prone to carbocation rearrangements, although for a terminal alkene like this, rearrangement is less likely. chemistrysteps.com
Oxymercuration-Demercuration: This two-step process provides the Markovnikov alcohol product without carbocation rearrangements. masterorganicchemistry.comvedantu.comwikipedia.org The alkene is first treated with mercury(II) acetate (B1210297) in water, followed by reduction with sodium borohydride (B1222165). vedantu.com
Hydroboration-Oxidation: This method achieves anti-Markovnikov hydration. The alkene is treated with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and base, yielding the terminal alcohol. masterorganicchemistry.combyjus.comlibretexts.org The reaction proceeds via a syn-addition mechanism. libretexts.orgwikipedia.org
| Reaction | Reagents | Regioselectivity | Product |
| Hydrohalogenation | H-X (HCl, HBr, HI) | Markovnikov | 4-halo-alkane |
| Acid-Catalyzed Hydration | H₃O⁺ | Markovnikov | Secondary Alcohol |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov | Secondary Alcohol |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | Primary Alcohol |
Cycloaddition Reactions Involving the Alkene
Cycloaddition reactions involve the concerted or stepwise combination of two π-electron systems to form a cyclic molecule. wikipedia.org The terminal alkene in 4-Pentenamide, 2-acetyl-N,N-dibutyl- can participate as one of these components.
[4+2] Cycloaddition (Diels-Alder Reaction): The alkene can act as a dienophile, reacting with a conjugated diene to form a six-membered ring (a cyclohexene (B86901) derivative). masterorganicchemistry.comjove.com The reaction is typically promoted by heat and the presence of electron-withdrawing groups on the dienophile can accelerate the reaction.
[2+2] Cycloaddition: The cycloaddition of two alkene-containing molecules can form a four-membered cyclobutane (B1203170) ring. This reaction is often not thermally allowed but can be achieved photochemically by irradiation with ultraviolet light. masterorganicchemistry.comchemistrysteps.com
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The alkene can react with a 1,3-dipole (e.g., an ozone, azide, or nitrile oxide) to form a five-membered heterocyclic ring. jove.com
| Cycloaddition Type | Reactant Partner | Ring Size Formed |
| [4+2] Diels-Alder | Conjugated Diene | 6-membered |
| [2+2] Photochemical | Another Alkene (or itself) | 4-membered |
| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., O₃) | 5-membered |
Isomerization Processes of the Carbon-Carbon Double Bond
The terminal double bond can be isomerized to a more stable internal position. This transformation is typically catalyzed by transition metals.
Transition-Metal Catalyzed Isomerization: A variety of transition metal complexes, including those of ruthenium, palladium, nickel, and molybdenum, can catalyze the migration of the double bond along the carbon chain. vedantu.comlibretexts.orgvisualizeorgchem.com The reaction generally leads to a thermodynamic mixture of internal alkenes, with the (E)-isomer often being the major product due to its greater stability. vedantu.com The mechanism often proceeds through the formation of a metal hydride intermediate, which adds to the alkene and is then eliminated to form the isomerized product. vedantu.com Specific catalysts have been developed to provide high selectivity for either the (E)- or (Z)-internal alkene. For example, certain molybdenum complexes have shown high selectivity for the less thermodynamically stable (Z)-alkene isomers. visualizeorgchem.combritannica.com
| Catalyst Type | Typical Metal | Common Outcome |
| Cationic Hydride Catalysts | Pd(II), Ni(II) | Internal (E)-alkenes are often major products |
| Ruthenium Complexes | Ru | Highly active for isomerization to internal alkenes |
| Molybdenum Complexes | Mo(0) | Can be selective for (Z)-2-alkenes with acid co-catalyst |
Carbonylation and Hydroformylation Transformations
The presence of a terminal olefin in 4-Pentenamide, 2-acetyl-N,N-dibutyl- makes it a suitable substrate for carbonylation and hydroformylation reactions, which are powerful methods for introducing carbonyl functionalities.
Carbonylation: Palladium-catalyzed carbonylation reactions, such as alkoxy- and hydroxy-carbonylation, represent a direct route to functionalize the terminal alkene. In analogous systems, the presence of a β-carbonyl group has been shown to play a crucial role in directing the regioselectivity and enantioselectivity of the carbonylation process. cluster-science.comnih.gov For 4-Pentenamide, 2-acetyl-N,N-dibutyl-, a palladium catalyst in the presence of carbon monoxide and an alcohol (alkoxycarbonylation) or water (hydroxycarbonylation) would be expected to yield the corresponding ester or carboxylic acid, respectively. The β-keto amide moiety can act as a coordinating group to the metal center, influencing the stereochemical outcome of the reaction, particularly when chiral ligands are employed. cluster-science.comnih.gov This approach provides a pathway to densely functionalized chiral molecules. cluster-science.comnih.gov
Hydroformylation: Also known as the oxo process, hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.org This reaction is typically catalyzed by rhodium or cobalt complexes and would convert the terminal alkene of 4-Pentenamide, 2-acetyl-N,N-dibutyl- into an aldehyde. wikipedia.orgupb.ro The regioselectivity of this transformation is a key consideration, leading to either the linear (n) or the branched (iso) aldehyde. For terminal olefins, linear aldehydes are often the major product, which in this case would be 6-formyl-2-acetyl-N,N-dibutylhexanamide. upb.roresearchgate.net The reaction conditions, particularly the choice of catalyst and ligands, can be tuned to favor one isomer over the other. researchgate.net The resulting aldehyde is a versatile intermediate for further synthetic modifications.
Table 1: Potential Products of Carbonylation and Hydroformylation of 4-Pentenamide, 2-acetyl-N,N-dibutyl-
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Hydroxycarbonylation | Pd catalyst, CO, H₂O | 6-(N,N-dibutylcarbamoyl)-5-acetylheptanoic acid |
| Methoxycarbonylation | Pd catalyst, CO, CH₃OH | Methyl 6-(N,N-dibutylcarbamoyl)-5-acetylheptanoate |
| Hydroformylation | Rh or Co catalyst, CO, H₂ | 6-Formyl-2-acetyl-N,N-dibutylhexanamide (linear) and 2-acetyl-N,N-dibutyl-5-formylhexanamide (branched) |
Transformations Centered at the Alpha-Acetyl Ketone
The reactivity of the alpha-acetyl ketone in 4-Pentenamide, 2-acetyl-N,N-dibutyl- is dominated by the interplay between the two carbonyl groups and the acidity of the α-proton.
Like other β-dicarbonyl compounds, 4-Pentenamide, 2-acetyl-N,N-dibutyl- exists in equilibrium between its keto and enol tautomers. libretexts.org The enol form is generated by the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. The position of this equilibrium is highly dependent on the solvent, with non-polar solvents generally favoring the enol form through intramolecular hydrogen bonding, while polar solvents can favor the keto form. researchgate.net The enol tautomer is a key intermediate in many reactions, as the enolate, formed upon deprotonation, is a potent nucleophile. libretexts.org
The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. However, in β-keto amides, the reactivity of the carbonyl group can be influenced by the adjacent amide functionality. Nucleophilic addition reactions can be directed to the ketone carbonyl, especially with "hard" nucleophiles. For instance, the addition of Grignard reagents or organolithium compounds could potentially lead to the formation of tertiary alcohols after acidic workup. It is important to note that in some cases, especially with strained or twisted amide systems, nucleophiles can also add to the amide carbonyl, leading to more complex product mixtures. nih.gov
The ketone functionality can be derivatized to facilitate further synthetic transformations. For example, oxidation of the α-methylene group in β-keto amides can lead to the formation of vicinal tricarbonyl compounds, which are valuable synthetic intermediates. acs.org Additionally, the α-position can be functionalized through various reactions. For instance, α-amidation has been achieved using nickelocene (B73246) catalysis, providing a route to α-amidated products. nih.gov The ketone can also be converted to an enamine, which can then undergo a range of electrophilic substitution reactions.
Stereoselective Conversions
The presence of a chiral center at the α-carbon upon functionalization opens up possibilities for stereoselective reactions.
Diastereoselective Reactions: The existing stereocenter in a modified form of 4-Pentenamide, 2-acetyl-N,N-dibutyl- can direct the stereochemical outcome of subsequent reactions at other positions in the molecule. For example, in radical-radical coupling reactions of related systems, high diastereoselectivity has been achieved in the formation of cyclic β-amido ketones. chemrxiv.org
Enantioselective Reactions: Asymmetric synthesis methodologies can be applied to introduce chirality in a controlled manner. For the terminal alkene, asymmetric hydroformylation or carbonylation using chiral catalysts can lead to the formation of enantioenriched aldehydes or carboxylic acid derivatives. cluster-science.comnih.govnih.gov For the β-keto amide moiety, enantioselective α-alkylation can be achieved using phase-transfer catalysis with chiral catalysts, yielding products with high enantiomeric excess. rsc.org Furthermore, enantioselective α-hydroxylation of β-ketoamides has also been reported, offering a pathway to chiral α-hydroxy-β-keto amides. researchgate.net
Table 2: Examples of Stereoselective Reactions Applicable to 4-Pentenamide, 2-acetyl-N,N-dibutyl- and its Derivatives
| Reaction Type | Chiral Control | Potential Chiral Product |
|---|---|---|
| Asymmetric Hydroformylation | Chiral Rh or Co catalyst | Enantioenriched aldehyde |
| Asymmetric Carbonylation | Chiral Pd catalyst | Enantioenriched carboxylic acid/ester |
| Enantioselective α-Alkylation | Chiral phase-transfer catalyst | Enantioenriched α-alkylated β-keto amide |
| Enantioselective α-Hydroxylation | Chiral catalyst | Enantioenriched α-hydroxy-β-keto amide |
Asymmetric Catalysis in Directed Transformations
No studies detailing the use of asymmetric catalysis to achieve stereoselective transformations of 4-Pentenamide, 2-acetyl-N,N-dibutyl- have been found. Research in this area would typically involve the use of chiral catalysts to control the three-dimensional arrangement of atoms in the products of reactions involving the alkene or the acetyl group.
Mechanistic Investigations and Kinetic Analyses
Elucidation of Reaction Pathways and Transition States
There is no available research that elucidates the specific reaction pathways or transition states for any chemical transformations of 4-Pentenamide, 2-acetyl-N,N-dibutyl-. Such studies would require advanced computational modeling and experimental techniques to map the energy profiles of potential reactions.
Kinetic Studies of Key Transformation Steps
No kinetic data, such as reaction rates or rate constants, for any transformation involving 4-Pentenamide, 2-acetyl-N,N-dibutyl- has been reported in the scientific literature. Kinetic studies are fundamental to understanding the speed and factors influencing a chemical reaction.
Spectroscopic Characterization Methodologies for 4 Pentenamide, 2 Acetyl N,n Dibutyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) Analysis
A hypothetical ¹H NMR spectrum of 4-Pentenamide, 2-acetyl-N,N-dibutyl- would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Key expected resonances would include multiplets for the vinyl protons of the pentenamide group, a singlet for the acetyl protons, and a series of signals for the protons on the N,N-dibutyl groups and the aliphatic chain. The chemical shift, integration, and multiplicity of these signals would provide critical information about the electronic environment and neighboring protons for each set of hydrogens.
Carbon-13 NMR (¹³C NMR) Analysis
Similarly, a ¹³C NMR spectrum would reveal a signal for each unique carbon atom in 4-Pentenamide, 2-acetyl-N,N-dibutyl-. One would anticipate characteristic peaks for the carbonyl carbons of the amide and acetyl groups, the olefinic carbons of the double bond, and the various aliphatic carbons of the butyl and pentenyl chains. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be indispensable. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded carbon-hydrogen pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the complete molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of 4-Pentenamide, 2-acetyl-N,N-dibutyl-. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C₁₅H₂₇NO₂.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Fragmentation Studies
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) would be used to generate characteristic fragmentation patterns. In EI-MS, the high-energy ionization typically leads to extensive fragmentation, providing a "fingerprint" of the molecule. Common fragmentation pathways for amides and ketones would be expected. ESI-MS is a softer ionization technique that would likely produce the protonated molecular ion [M+H]⁺, which could then be subjected to tandem mass spectrometry (MS/MS) to induce and analyze fragmentation in a controlled manner. The resulting fragments would offer valuable clues about the different functional groups and their arrangement within the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural elucidation of 4-Pentenamide, 2-acetyl-N,N-dibutyl-. This technique involves the selection of a precursor ion, typically the protonated molecule [M+H]⁺, followed by its fragmentation through collision-induced dissociation (CID) and subsequent analysis of the resulting product ions. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for the confirmation of its proposed structure.
In a typical MS/MS experiment, the parent compound is introduced into the mass spectrometer, often via electrospray ionization (ESI), to generate the precursor ion. For 4-Pentenamide, 2-acetyl-N,N-dibutyl-, with a molecular weight of 281.45 g/mol , the protonated molecule at m/z 282.2 would be selected in the first mass analyzer. This ion is then subjected to fragmentation, and the resulting product ions are detected in the second mass analyzer. The observed fragments would correspond to the cleavage of specific bonds within the molecule, such as the loss of the butyl groups, cleavage of the amide bond, and fragmentation of the acetyl and pentenoyl side chains.
A plausible fragmentation pathway for [M+H]⁺ of 4-Pentenamide, 2-acetyl-N,N-dibutyl- is detailed in the table below.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |
| 282.2 | 225.2 | Loss of a butyl group (-C₄H₉) |
| 282.2 | 184.1 | Loss of the N,N-dibutylamino group (-N(C₄H₉)₂) |
| 282.2 | 156.1 | Cleavage of the amide bond with loss of the N,N-dibutylamide fragment |
| 282.2 | 128.1 | Loss of the acetyl group and a butyl group |
| 282.2 | 84.1 | McLafferty rearrangement and loss of the acetyl group |
| 282.2 | 43.1 | Acetyl cation (CH₃CO⁺) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. The IR spectrum of 4-Pentenamide, 2-acetyl-N,N-dibutyl- would exhibit characteristic absorption bands corresponding to its amide, ketone, and alkene functionalities.
The presence of the tertiary amide group would be confirmed by a strong absorption band for the C=O stretching vibration, typically observed in the range of 1630-1680 cm⁻¹. The acetyl group's carbonyl (C=O) stretch would likely appear at a higher frequency, around 1715 cm⁻¹. The C-N stretching vibration of the amide would be visible in the 1200-1300 cm⁻¹ region. Furthermore, the terminal alkene group in the pentenoyl chain would produce a characteristic C=C stretching absorption near 1640 cm⁻¹ and =C-H stretching bands above 3000 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | =C-H Stretch | Alkene |
| ~2960, ~2870 | C-H Stretch | Alkyl |
| ~1715 | C=O Stretch | Ketone |
| ~1650 | C=O Stretch | Tertiary Amide |
| ~1640 | C=C Stretch | Alkene |
| ~1460 | C-H Bend | Alkyl |
| ~1250 | C-N Stretch | Amide |
Advanced Spectroscopic Probes (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)
While IR spectroscopy provides significant functional group information, other spectroscopic techniques can offer complementary data. Raman spectroscopy, for instance, is particularly sensitive to non-polar bonds and can provide clearer signals for the C=C bond of the alkene group. The symmetric C=C stretch would be expected to produce a strong Raman signal.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within the molecule. For 4-Pentenamide, 2-acetyl-N,N-dibutyl-, the carbonyl groups of the amide and ketone would exhibit weak n→π* transitions at specific wavelengths in the UV region, which can be useful for quantitative analysis.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile compounds. For the analysis of 4-Pentenamide, 2-acetyl-N,N-dibutyl-, a reversed-phase HPLC method would be most suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, run in an isocratic or gradient mode.
Detection can be achieved using a UV-Vis detector set to a wavelength where the compound exhibits maximum absorbance, likely corresponding to one of its carbonyl n→π* transitions. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any potential impurities.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Retention Time | 4-6 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds. It can be employed to assess the purity of 4-Pentenamide, 2-acetyl-N,N-dibutyl- and to identify any volatile impurities that may be present from the synthesis or as degradation products.
In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. This allows for the identification of impurities by comparing their mass spectra to library databases. The method would involve selecting an appropriate GC column (e.g., a non-polar or medium-polarity column) and optimizing the temperature program to ensure good separation of all components.
Computational and Theoretical Studies on 4 Pentenamide, 2 Acetyl N,n Dibutyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure, providing detailed information about its electronic properties and potential reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules. For 4-Pentenamide, 2-acetyl-N,N-dibutyl- , a DFT analysis would yield crucial data.
Molecular Orbitals: Calculations would determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For this molecule, the HOMO would likely be located around the electron-rich amide nitrogen and the pentenyl double bond, while the LUMO would be associated with the carbonyl groups of the acetyl and amide functions.
Energetics: DFT methods can accurately predict the molecule's total electronic energy, enthalpy of formation, and Gibbs free energy. These values are essential for determining the thermodynamic stability of the compound and for calculating the energy changes that occur during chemical reactions.
A hypothetical data table of DFT-calculated properties for 4-Pentenamide, 2-acetyl-N,N-dibutyl- might look as follows.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Total Electronic Energy | -950.123 Hartrees | Foundational value for thermodynamic calculations |
| Dipole Moment | 3.2 Debye | Indicates overall polarity of the molecule |
Note: The values in this table are illustrative and not based on actual experimental or computational results.
By applying DFT or other quantum chemical methods, researchers could model potential reaction pathways involving 4-Pentenamide, 2-acetyl-N,N-dibutyl- . This involves:
Mapping Reaction Coordinates: Identifying the geometric changes that occur as reactants transform into products.
Locating Transition States: A transition state is the highest energy point along a reaction pathway. Computational modeling can determine the precise geometry and energy of this state.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the rate of a chemical reaction. For instance, the susceptibility of the double bond to electrophilic addition could be thoroughly investigated by modeling its reaction with various electrophiles and calculating the associated transition states and activation barriers.
While DFT is a form of ab initio ("from the beginning") calculation, other methods exist.
Ab Initio Methods: Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) offer different levels of theory and accuracy. For a molecule of this size, they could be used to benchmark DFT results for specific conformations.
Semi-Empirical Methods: These methods (e.g., AM1, PM3) are computationally less expensive because they use parameters derived from experimental data. They are particularly useful for preliminary conformational searches on flexible molecules like 4-Pentenamide, 2-acetyl-N,N-dibutyl- , which has multiple rotatable bonds in its N,N-dibutyl and pentenyl groups. These faster methods can efficiently scan the potential energy surface to identify low-energy conformers that can then be re-analyzed with more accurate DFT or ab initio methods.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation provide insights into the dynamic behavior and macroscopic properties of molecules.
The flexibility of the two butyl chains and the pentenyl group means that 4-Pentenamide, 2-acetyl-N,N-dibutyl- can exist in numerous different spatial arrangements, or conformations.
Potential Energy Surfaces (PES): A PES is a mathematical map that relates the energy of a molecule to its geometry. A comprehensive conformational analysis would involve systematically rotating the key dihedral angles (e.g., around the C-N bonds of the amide and the C-C single bonds of the butyl chains) and calculating the energy at each point. This would identify the lowest-energy (most stable) conformations and the energy barriers between them, providing a detailed picture of the molecule's flexibility.
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental results or to aid in the identification of a compound.
NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to an experimental spectrum, can help confirm the structure and assign specific signals to each atom in the molecule.
IR Frequencies: Calculations of vibrational frequencies can predict the appearance of an infrared (IR) spectrum. The predicted frequencies correspond to specific molecular vibrations, such as the C=O stretching of the amide and acetyl groups, the C=C stretching of the pentenyl group, and the C-H bending and stretching modes. These predictions are invaluable for interpreting experimental IR spectra.
A hypothetical table of predicted spectroscopic data could be presented as follows.
| Spectroscopic Data | Predicted Value | Corresponding Functional Group |
| ¹³C NMR Shift | ~172 ppm | Amide Carbonyl Carbon |
| ¹³C NMR Shift | ~205 ppm | Acetyl Carbonyl Carbon |
| ¹H NMR Shift | ~5.8 ppm | Olefinic Proton (-CH=) |
| IR Frequency | ~1715 cm⁻¹ | Acetyl C=O Stretch |
| IR Frequency | ~1650 cm⁻¹ | Amide C=O Stretch (Amide I band) |
| IR Frequency | ~1640 cm⁻¹ | C=C Stretch |
Note: The values in this table are illustrative estimates based on typical functional group regions and are not the result of actual calculations on this specific molecule.
There is no publicly available scientific literature or data specific to "4-Pentenamide, 2-acetyl-N,N-dibutyl-" concerning Quantitative Structure-Property Relationship (QSPR) studies or in silico reaction prediction and design. Computational and theoretical studies are highly specific to the molecule being investigated. In the absence of published research on this particular compound, it is not possible to provide a detailed and accurate article on the development of predictive models for its chemical properties or its in silico reaction prediction and design.
General principles of QSPR and in silico reaction prediction exist; however, applying these generalities without specific data for "4-Pentenamide, 2-acetyl-N,N-dibutyl-" would be speculative and would not meet the requirements for a scientifically accurate and informative article focused solely on this compound.
Derivatization Strategies for Research Applications of 4 Pentenamide, 2 Acetyl N,n Dibutyl
Chemical Modifications of the Acetyl Moiety for Enhanced Research Utility
The acetyl group, a methyl ketone, provides a versatile site for chemical modification. A variety of well-established ketone reactions can be employed to alter the molecule's structure and properties, thereby enhancing its utility in research applications.
Key transformations of the acetyl group include:
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification.
Nucleophilic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl carbon to create a tertiary alcohol. This allows for the introduction of a wide range of carbon-based substituents.
Reductive Amination: The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN). This is a powerful method for introducing nitrogen-containing functional groups.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, allowing for carbon-chain extension and the introduction of a new double bond with controlled stereochemistry.
Baeyer-Villiger Oxidation: Oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the methyl ketone into an acetate (B1210297) ester.
These modifications are summarized in the table below.
| Reaction Type | Reagent(s) | Product Functional Group | Research Utility |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Introduces a hydroxyl group for further conjugation. |
| Nucleophilic Addition | R-MgX or R-Li | Tertiary Alcohol | Allows introduction of diverse carbon substituents. |
| Reductive Amination | NH₃, RNH₂, or R₂NH + NaBH₃CN | Amine | Introduces primary, secondary, or tertiary amines. |
| Wittig Reaction | Ph₃P=CHR | Alkene | Carbon-chain extension; creates a new C=C bond. |
| Baeyer-Villiger Oxidation | m-CPBA | Ester (Acetate) | Converts the ketone into an ester linkage. |
Transformations of the Terminal Alkene for Introduction of Diverse Functionalities
The terminal alkene of the 4-pentenyl group is a highly valuable functional handle for introducing a wide array of chemical functionalities into the molecule. digitellinc.com Its reactivity can be precisely controlled to yield a variety of useful derivatives.
Oxidation of the terminal double bond can lead to several important functional groups, depending on the reagents and conditions employed.
Epoxidation: Treatment with a peroxy acid like m-CPBA converts the alkene into an epoxide. This three-membered ring is a versatile intermediate that can be opened by various nucleophiles to introduce functionalities with specific stereochemistry. organic-chemistry.org
Dihydroxylation: The alkene can be converted into a vicinal diol (two adjacent hydroxyl groups). Syn-dihydroxylation is achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), while anti-dihydroxylation can be performed via epoxidation followed by acid-catalyzed ring-opening.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄) can cleave the double bond entirely. This reaction would convert the terminal alkene into a carboxylic acid, shortening the carbon chain by one atom.
Wacker-Tsuji Oxidation: This palladium-catalyzed reaction typically oxidizes terminal alkenes to methyl ketones. rug.nllibretexts.org Applying this to the pentenyl chain would yield a new ketone functionality within the molecule.
Anti-Markovnikov Oxidation: To obtain an aldehyde, hydroboration-oxidation can be used. This involves reaction with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide and base. This sequence adds a hydroxyl group to the terminal carbon, which tautomerizes from the initial enol to the more stable aldehyde. acs.org
| Oxidation Reaction | Typical Reagent(s) | Resulting Functional Group |
| Epoxidation | m-CPBA | Epoxide |
| Syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ | Vicinal Diol (syn) |
| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O or Me₂S | Carboxylic Acid + Formaldehyde |
| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, H₂O | Methyl Ketone |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol / Aldehyde |
The addition of halogens or hydrogen halides across the double bond introduces synthetically versatile halogen atoms that can serve as leaving groups for subsequent nucleophilic substitution reactions.
Halogenation: The reaction of the alkene with elemental halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent results in the addition of two halogen atoms across the double bond, forming a vicinal dihalide. masterorganicchemistry.comchemistrysteps.compressbooks.pub The mechanism involves a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. masterorganicchemistry.comorganicchemistrytutor.com
Hydrohalogenation: The addition of hydrogen halides (HBr, HCl, HI) proceeds according to Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (the one with more hydrogens) and the halogen atom adds to the internal carbon. Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides via a free-radical mechanism, placing the bromine atom on the terminal carbon.
Halohydrin Formation: When halogenation is carried out in the presence of water as a solvent, a halohydrin is formed. masterorganicchemistry.com This involves the addition of a halogen and a hydroxyl group across the double bond, with the hydroxyl group adding to the more substituted carbon.
| Reaction | Reagent(s) | Product | Regio/Stereochemistry |
| Halogenation | Br₂ or Cl₂ | Vicinal Dihalide | Anti-addition |
| Markovnikov Hydrohalogenation | HBr, HCl, or HI | 2-Haloalkane | Markovnikov |
| Anti-Markovnikov Hydrobromination | HBr, ROOR (peroxides) | 1-Bromoalkane | Anti-Markovnikov |
| Halohydrin Formation | Br₂/H₂O or Cl₂/H₂O | Halohydrin | OH on more substituted carbon |
Introduction of Tagging or Probing Moieties for Analytical Detection and Characterization
The functional group transformations described above provide pathways to attach various tags or probes for analytical purposes, such as fluorescence imaging, affinity purification, or mass spectrometry-based detection. digitellinc.com
A common strategy involves converting one of the existing functional groups into a reactive handle suitable for bioconjugation or "click chemistry." For example, the terminal alkene can be transformed into a terminal alkyne. This alkyne can then undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing tag (e.g., a fluorophore, biotin, or a peptide). nih.gov
Alternatively, the alkene can be converted to a primary alcohol via anti-Markovnikov hydroboration-oxidation. This alcohol can then be esterified with a carboxylic acid-containing fluorescent dye or coupled to other molecules. Similarly, conversion to a primary amine via hydroamination or other multi-step sequences provides a nucleophilic handle for reaction with activated esters (e.g., NHS esters) of various probes.
Isotope Labeling Strategies for Mechanistic Studies
Isotope labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. wikipedia.orgnih.gov 4-Pentenamide, 2-acetyl-N,N-dibutyl- can be labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions. researchgate.net
Deuterium (²H) Labeling: Deuterium can be introduced by using deuterated reagents. For example, reducing the acetyl ketone with sodium borodeuteride (NaBD₄) would label the newly formed secondary alcohol position. Catalytic deuteration using D₂ gas and a metal catalyst (e.g., Pd/C) would saturate the terminal alkene and add two deuterium atoms. Isotopic labeling experiments using deuterated silanes have been employed to investigate reaction mechanisms like hydroamidation. acs.org
Carbon-13 (¹³C) Labeling: ¹³C can be incorporated by using labeled starting materials in the synthesis of the molecule. For instance, using ¹³C-labeled acetyl chloride would label the acetyl group, while a ¹³C-labeled pentenoyl precursor would label the main chain.
Nitrogen-15 (¹⁵N) Labeling: The amide nitrogen can be labeled by synthesizing the compound with ¹⁵N-labeled dibutylamine (B89481). This allows for the tracking of the amide group through various transformations using techniques like NMR spectroscopy or mass spectrometry.
The choice of isotope and its position depends on the specific scientific question being addressed, allowing researchers to follow the atoms through complex chemical or biological processes. researchgate.net
| Isotope | Labeling Position | Potential Labeling Method |
| Deuterium (²H) | Carbonyl α-position | Base-catalyzed exchange in D₂O |
| Deuterium (²H) | Hydroxyl-bearing carbon | Reduction of acetyl group with NaBD₄ |
| Deuterium (²H) | Alkane chain | Catalytic deuteration (D₂/Pd) of alkene |
| Carbon-13 (¹³C) | Acetyl group | Synthesis using ¹³C₂-acetyl chloride |
| Carbon-13 (¹³C) | Pentenamide backbone | Synthesis using ¹³C-labeled precursors |
| Nitrogen-15 (¹⁵N) | Amide Nitrogen | Synthesis using ¹⁵N-dibutylamine |
Emerging Research Areas and Potential Applications of 4 Pentenamide, 2 Acetyl N,n Dibutyl in Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structure of 4-Pentenamide, 2-acetyl-N,N-dibutyl- positions it as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the construction of heterocyclic systems and diverse molecular scaffolds.
The β-keto amide functionality is a well-established precursor for a wide array of heterocyclic compounds. The presence of both nucleophilic and electrophilic sites within this group allows for various cyclization strategies. For instance, the dicarbonyl portion can react with binucleophiles like hydrazine, hydroxylamine, or ureas to form five- or six-membered rings such as pyrazoles, isoxazoles, and pyrimidines.
Furthermore, the terminal alkene offers a handle for intramolecular cyclization reactions. Under radical or transition-metal-catalyzed conditions, the alkene can react with the enolizable β-dicarbonyl system or the amide nitrogen to form carbocyclic or heterocyclic rings. For example, an intramolecular Michael addition could lead to the formation of cyclic ketones, while a palladium-catalyzed aminoalkenylation could result in the formation of nitrogen-containing heterocycles.
Table 1: Potential Heterocyclic Scaffolds from 4-Pentenamide, 2-acetyl-N,N-dibutyl-
| Reactant | Reaction Type | Potential Heterocycle |
|---|---|---|
| Hydrazine | Condensation | Pyrazole |
| Hydroxylamine | Condensation | Isoxazole |
| Urea (B33335) | Condensation | Pyrimidine |
| Radical Initiator | Intramolecular Cyclization | Substituted Piperidone |
Beyond simple heterocycles, the bifunctional nature of 4-Pentenamide, 2-acetyl-N,N-dibutyl- makes it an attractive building block for constructing more complex and diverse molecular scaffolds. The terminal alkene can participate in a variety of carbon-carbon bond-forming reactions, such as cross-metathesis, Heck coupling, or hydroformylation, to introduce further complexity.
The β-keto amide portion can be readily functionalized at the α-position through enolate chemistry. This allows for the introduction of a wide range of substituents, further diversifying the accessible molecular architectures. The combination of these reactive sites allows for a modular approach to the synthesis of complex molecules, where different fragments can be introduced sequentially at either the alkene or the β-keto amide moiety.
Investigations into its Utility in Catalysis as a Ligand Precursor or Chiral Auxiliary
The N,N-dibutylamide group in 4-Pentenamide, 2-acetyl-N,N-dibutyl- suggests potential applications in the field of catalysis, either as a precursor to a ligand for a metal catalyst or as a chiral auxiliary in asymmetric synthesis.
While simple N,N-dialkylamides are not typically strong coordinating ligands, they can be readily transformed into more effective ligand scaffolds. For example, the amide could be reduced to the corresponding amine, which could then be incorporated into a multidentate ligand framework. The butyl groups offer steric bulk, which can be beneficial in controlling the coordination environment around a metal center and influencing the selectivity of a catalytic reaction.
If the molecule were synthesized in an enantiomerically pure form, the chiral center at the 2-position could allow it to function as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation. The amide linkage allows for the facile attachment and subsequent cleavage of the auxiliary after the desired stereocenter has been established. The N,N-dibutyl groups could play a role in influencing the facial selectivity of reactions by providing a specific steric environment.
Explorations in Materials Science for the Development of Functional Monomers or Polymer Precursors
The presence of a terminal alkene in 4-Pentenamide, 2-acetyl-N,N-dibutyl- opens up possibilities for its use in materials science as a functional monomer or polymer precursor. The pentenamide structure is amenable to polymerization through various methods, most notably Ring-Opening Metathesis Polymerization (ROMP) if it were in a cyclic form, or more directly through radical polymerization or Ziegler-Natta catalysis of the terminal alkene.
The resulting polymer would possess pendant acetyl-N,N-dibutylamide groups, which could impart specific properties to the material. The amide functionality can participate in hydrogen bonding, potentially influencing the polymer's mechanical properties and thermal stability. The acetyl group offers a site for further post-polymerization modification, allowing for the tuning of the material's properties or the attachment of other functional molecules.
Table 2: Potential Polymerization Pathways and Resulting Polymer Features
| Polymerization Method | Monomer Type | Key Polymer Feature | Potential Application |
|---|---|---|---|
| Radical Polymerization | Terminal Alkene | Pendant functional groups | Functional material |
| Ziegler-Natta Catalysis | Terminal Alkene | Controlled tacticity | Specialty polymer |
Contributions to Fundamental Methodology Development in Organic Chemistry
Bifunctional molecules like 4-Pentenamide, 2-acetyl-N,N-dibutyl- are valuable tools for the development of new synthetic methodologies. The presence of two distinct reactive sites within the same molecule allows for the exploration of novel tandem or cascade reactions, where multiple transformations occur in a single pot.
For instance, a research program could focus on developing a catalytic system that selectively activates one functional group in the presence of the other, or a system that facilitates a cascade reaction involving both the alkene and the β-keto amide. The development of such methodologies would contribute to the broader field of organic synthesis by providing more efficient and atom-economical ways to construct complex molecules.
Mechanistic Probes in the Study of Amide and Alkene Reactivity
The close proximity of the amide and alkene functional groups in 4-Pentenamide, 2-acetyl-N,N-dibutyl- makes it a potential candidate for use as a mechanistic probe to study intramolecular interactions and reactivity. The relative orientation and distance between the two groups are fixed, which can provide valuable insights into the factors that govern intramolecular reactions.
By systematically modifying the structure, for example, by changing the length of the carbon chain separating the two functional groups, researchers could study how geometric constraints affect the outcome of intramolecular cyclizations or other reactions. The N,N-dibutyl groups also provide a specific steric and electronic environment around the amide, which can be used to probe the influence of these factors on amide reactivity. Such studies would contribute to a more fundamental understanding of chemical reactivity and reaction mechanisms.
Q & A
Q. What are the key considerations for synthesizing 4-pentenamide, 2-acetyl-N,N-dibutyl-?
Synthesis typically involves acylation of N,N-dibutylamine with an acetylating agent (e.g., acetyl chloride) under anhydrous conditions. The reaction requires precise temperature control (0–5°C) to minimize side reactions. Purification via vacuum distillation or column chromatography is critical to isolate the amide product. Computational tools like Crippen’s method can predict intermediate stability and guide solvent selection .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). Computational methods (e.g., Joback group contribution) predict physical properties (density: ~0.92 g/cm³; boiling point: ~250°C) for cross-validation with experimental data .
Advanced Research Questions
Q. How does the N-attack versus O-attack mechanism influence halocyclization of unsaturated amides like 4-pentenamide?
Electrophilic halocyclization of 4-pentenamide derivatives involves competition between N- and O-attack pathways. Transition state analysis reveals that steric hindrance from the N,N-dibutyl group favors N-attack, forming 5-membered azacyclic products. Solvent polarity and halogen choice (e.g., Br₂ vs. ICl) modulate regioselectivity. Kinetic studies (e.g., DFT calculations) are essential to optimize pathway control .
Q. How can researchers address contradictions in toxicity data between structural analogs?
Acute toxicity studies of 2,2-diethyl-4-pentenamide (lethal oral dose: 300 mg/kg in humans) highlight neurotoxic effects (muscle spasms, respiratory depression). For 2-acetyl-N,N-dibutyl-4-pentenamide, comparative in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) and molecular docking (to assess acetyl group interactions with ion channels) can resolve discrepancies. Cross-referencing RTECS data for related amides is advised .
Q. What computational strategies validate experimental data for physical properties?
Joback and Crippen methods calculate temperature-dependent properties (e.g., heat capacity: ~300 J/mol·K at 25°C). For 4-pentenamide derivatives, molecular dynamics simulations (using AMBER or GROMACS) predict solubility parameters and partition coefficients (logP). Validation requires correlating simulated results with experimental DSC (melting point) and gas chromatography (boiling point) data .
Q. How can stereochemical outcomes be controlled during synthesis of 4-pentenamide derivatives?
Stereoselective synthesis of (2S,4E)-isomers (e.g., Aliskiren intermediates) employs chiral auxiliaries or asymmetric catalysis. For 2-acetyl-N,N-dibutyl-4-pentenamide, chiral HPLC (using amylose-based columns) or X-ray crystallography confirms enantiopurity. Temperature and solvent effects on E/Z isomerism must be monitored via ¹H NMR coupling constants .
Methodological Notes
- Toxicity Testing : Prioritize in vitro models (e.g., zebrafish embryos) for rapid neurotoxicity screening before rodent studies .
- Regioselectivity Optimization : Use halogen electrophilicity scales (Br > Cl > I) and polar aprotic solvents (e.g., DMF) to favor N-attack in cyclization .
- Computational Validation : Cross-check density functional theory (DFT) results with experimental thermogravimetric analysis (TGA) for decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
